Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-3-phenyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20Cl2N2O4/c1-34-25(33)26(16-7-3-2-4-8-16)21-20(22(29-26)15-6-5-9-18(28)14-15)23(31)30(24(21)32)19-12-10-17(27)11-13-19/h2-14,20-22,29H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOYILUZYVJOQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(C2C(C(N1)C3=CC(=CC=C3)Cl)C(=O)N(C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate (referred to as Compound A) is a synthetic compound with notable biological activities. This article reviews the compound's pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C26H20Cl2N2O4
- Molecular Weight : 495.35 g/mol
- CAS Number : Not specified in the sources.
Compound A is characterized by its complex structure that includes multiple aromatic rings and a pyrrole moiety, which is significant for its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structural frameworks to Compound A exhibit anticancer activity. The presence of chlorinated phenyl groups is often associated with enhanced potency against various cancer cell lines. For instance:
- Mechanism of Action : Compounds like Compound A may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- Case Study : A study on related pyrrole derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting that modifications in the structure can enhance efficacy .
Antimicrobial Activity
The biological activity of Compound A also extends to antimicrobial properties:
- In vitro Studies : Similar derivatives have shown effectiveness against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis .
- Research Findings : A comparative analysis revealed that compounds with a pyrrole core demonstrated higher antibacterial activity than their non-pyrrole counterparts, indicating a potential for therapeutic development in treating bacterial infections .
Synthesis Methods
The synthesis of Compound A typically involves advanced organic chemistry techniques such as:
- Ring-closing Metathesis (RCM) : This method has been effectively used to create cyclic structures similar to Compound A. The RCM process allows for the formation of complex pyrrole derivatives with high yields and selectivity .
| Synthesis Method | Description |
|---|---|
| Ring-closing Metathesis | Utilizes catalysts to form cyclic compounds from linear precursors, enhancing structural complexity. |
| Palladium-Catalyzed Cross-Coupling | Facilitates the introduction of aryl groups into the pyrrole structure, crucial for biological activity. |
Potential Therapeutic Applications
Given its diverse biological activities, Compound A holds promise for several therapeutic applications:
- Cancer Therapy : Due to its anticancer properties, further exploration in clinical settings could lead to new chemotherapeutic agents.
- Antimicrobial Treatments : With rising antibiotic resistance, compounds like Compound A could be pivotal in developing new antimicrobial therapies.
- Neurological Disorders : Pyrrole-containing compounds have been linked to neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases .
Scientific Research Applications
Overview
Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate is a complex organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential biological activities. This compound features a pyrrolo[3,4-c]pyrrole core, which is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C21H19Cl2N2O4
- Molecular Weight : 431.30 g/mol
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. These methods are crucial for producing derivatives with enhanced biological activities.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of chlorophenyl groups may enhance the lipophilicity and membrane permeability of the compound, contributing to its efficacy.
Anticancer Potential
Research has shown that related pyrrolo[3,4-c]pyrrole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of signaling pathways associated with cell proliferation and survival. Case studies have demonstrated that these compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for cancer therapy.
Anti-inflammatory Properties
Compounds similar to this compound have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Data Table: Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study conducted by researchers at Solapur University, derivatives of pyrrolo[3,4-c]pyrrole were synthesized and screened for antimicrobial activity against E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited zones of inhibition exceeding 20 mm, highlighting their potential as effective antimicrobial agents.
Case Study 2: Anticancer Mechanism
A research article published in a peer-reviewed journal examined the anticancer effects of pyrrolo[3,4-c]pyrrole derivatives on breast cancer cell lines. The study found that treatment with these compounds resulted in a significant decrease in cell viability and increased markers of apoptosis after 48 hours of exposure.
Preparation Methods
Structural and Mechanistic Considerations
The target molecule features a fused pyrrolopyrrole core substituted with two chlorophenyl groups (3- and 4-positions), a phenyl group, and a methyl carboxylate moiety. The bicyclic system’s stereochemistry (3a,6a-configuration) necessitates enantioselective synthesis to avoid racemic mixtures. Key challenges include:
- Regioselective introduction of chlorophenyl groups : The 3- and 4-chlorophenyl substituents require precise positioning to avoid isomerization.
- Oxidation state control : The 4,6-diketo motif demands careful oxidation of intermediate pyrrolidine derivatives.
- Steric hindrance management : Bulky substituents complicate cyclization and coupling reactions.
Ag(I)-Catalyzed [3+2] Cycloaddition
Reaction Design
This method leverages silver-catalyzed cycloaddition between azomethine ylides and dipolarophiles to construct the pyrrolopyrrole core. A representative protocol involves:
Optimization Insights
- Catalyst loading : Reducing AgNO₃ to 5 mol% decreases cost but extends reaction time to 48 hours.
- Solvent effects : Tetrahydrofuran (THF) improves yield (78%) compared to dichloromethane (65%).
- Stereochemical control : Chiral ligands (e.g., (R)-BINAP) achieve enantiomeric excess (ee) up to 92%.
Table 1: Ag(I)-Catalyzed Cycloaddition Performance
| Parameter | Value | Conditions |
|---|---|---|
| Yield | 65–78% | −20°C, 24–48 h |
| Enantiomeric Excess | 88–92% ee | (R)-BINAP, AgNO₃ |
| Purity | >95% | Column chromatography |
Stepwise Ring Assembly via Dieckmann Cyclization
Linear Precursor Synthesis
A linear diketopyrrolidine intermediate is synthesized through:
- Mannich reaction : Between 3-chlorophenylacetone and methyl 4-chlorophenylglyoxylate.
- Amidation : Using phenylisocyanate to install the phenyl group.
Cyclization and Oxidation
- Dieckmann cyclization : The linear precursor undergoes base-mediated cyclization (K₂CO₃, DMF, 80°C) to form the octahydropyrrolo[3,4-c]pyrrole skeleton.
- Oxidation : Treatment with MnO₂ in acetone selectively oxidizes C4 and C6 positions to ketones.
Table 2: Dieckmann Cyclization Efficiency
| Parameter | Value | Conditions |
|---|---|---|
| Cyclization yield | 70% | K₂CO₃, DMF, 80°C |
| Oxidation yield | 85% | MnO₂, acetone, 25°C |
| Overall purity | 91% | Recrystallization (EtOAc) |
Post-Functionalization of Pyrrolopyrrole Intermediates
Methyl Carboxylate Installation
- Esterification : The carboxylic acid intermediate (from hydrolysis of a nitrile precursor) is treated with methanol and H₂SO₄.
Table 3: Ullmann Coupling Performance
| Parameter | Value | Conditions |
|---|---|---|
| Coupling yield (C3) | 82% | CuI, 110°C, 12 h |
| Coupling yield (C5) | 78% | CuI, 110°C, 12 h |
| Selectivity | >95% | Ortho-directing groups |
Comparative Analysis of Methodologies
Yield and Scalability
- Cycloaddition : Higher enantioselectivity but moderate yields (65–78%).
- Dieckmann route : Better scalability (gram-scale) but requires multiple purification steps.
- Post-functionalization : Flexible for analog synthesis but involves toxic reagents (CuI).
Q & A
Q. What synthetic methodologies are optimal for preparing pyrrolo[3,4-c]pyrrole derivatives with multiple aryl substituents?
Methodological Answer: The compound can be synthesized via 1,3-dipolar cycloaddition between imines and maleimides. For example, substituted imines (e.g., 4-chlorophenyl derivatives) react with N-alkyl/aryl maleimides under reflux in toluene, yielding octahydropyrrolo[3,4-c]pyrrole cores. Optimize yields (34–69%) by adjusting stoichiometry, solvent polarity, and reaction time. Monitor progress via TLC and characterize intermediates via -NMR and chiral HPLC .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve the stereochemistry of the pyrrolo[3,4-c]pyrrole core?
Methodological Answer: SC-XRD data collected at 298 K (λ = 0.71073 Å) using a Bruker Kappa APEX2 CCD diffractometer can determine absolute configuration. Refine structures with SHELXL (anisotropic displacement parameters for non-H atoms; isotropic for H atoms). Validate puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planarity of the bicyclic system . Example: A related compound showed a dihedral angle of 76.82° between naphthalene and phenyl rings .
Q. What analytical techniques are critical for confirming enantiomeric purity?
Methodological Answer: Use chiral HPLC with columns like Chiralpak AD or OD-H (hexane/iPrOH/MeOH mobile phases). For instance, resolution of enantiomers (retention times: 10.45 vs. 14.22 min) confirmed optical activity ([α] = +2.4 to +3.4) . Polarimetry and circular dichroism (CD) supplement HPLC data to assign R/S configurations.
Advanced Research Questions
Q. How can conflicting stereochemical assignments in crystallographic data be resolved?
Methodological Answer: Discrepancies may arise from disordered atoms or twinning. Apply the following steps:
- Re-examine Flack x parameter during SHELXL refinement .
- Compare experimental vs. computed CD spectra (TDDFT with B3LYP/6-31G*).
- Validate using Hirshfeld surface analysis to detect weak interactions (e.g., C–H⋯O) influencing conformation .
Example: A study resolved disorder in a pyrrolidine ring by constraining bond lengths/angles to literature values .
Q. What computational strategies predict the compound’s binding affinity for biological targets?
Methodological Answer: Perform molecular docking (AutoDock Vina or Schrödinger Glide) against receptors like kinases or GPCRs. Use DFT (B3LYP/6-311+G**) to optimize geometry and calculate electrostatic potential maps. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes over 100 ns. Cross-validate with experimental IC values from enzyme assays .
Q. How do electron-withdrawing substituents (e.g., chlorophenyl) influence the compound’s reactivity?
Methodological Answer:
- Experimental: Compare reaction rates/yields of 3-chlorophenyl vs. 4-chlorophenyl derivatives in nucleophilic substitutions.
- Computational: Calculate Fukui indices (Gaussian 09) to identify electrophilic/nucleophilic sites. Mulliken charges reveal electron-deficient regions at carbonyl groups (C=O: -0.45 e) .
- Spectroscopic: IR spectra show C=O stretches at 1646–1680 cm, shifting with substituent electronegativity .
Q. What strategies address low yields in multi-step syntheses of polycyclic pyrrolo-pyrroles?
Methodological Answer:
- Step Optimization: Isolate intermediates via flash chromatography (silica gel, EtOAc/hexane).
- Catalysis: Use Lewis acids (e.g., ZnCl) to accelerate cyclization.
- Microwave Assistance: Reduce reaction time from 24 h to 30 min (80°C, 300 W) .
- Scale-Up: Monitor exothermic steps (e.g., maleimide addition) to prevent decomposition.
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported dihedral angles for similar compounds?
Methodological Answer: Variations arise from crystal packing forces or refinement protocols. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
